ethyl [4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl](oxo)acetate
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Overview
Description
Ethyl 4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-ylacetate is a complex organic compound with a unique structure that combines a quinoline derivative with an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-ylacetate typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through electrophilic aromatic substitution reactions, often using chlorobenzene derivatives.
Esterification: The final step involves esterification, where the quinoline derivative is reacted with ethyl chloroacetate in the presence of a base such as sodium ethoxide to form the ester linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents would be carefully selected to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, ethyl 4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-ylacetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the interactions of quinoline derivatives with biological targets. Its structural features make it a candidate for investigating enzyme inhibition and receptor binding.
Medicine
Medicinally, quinoline derivatives are known for their antimalarial and anticancer properties. Ethyl 4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-ylacetate could be explored for similar therapeutic applications, particularly in drug design and development.
Industry
Industrially, this compound can be used in the synthesis of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various industrial applications, including the production of specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-ylacetate involves its interaction with molecular targets such as enzymes and receptors. The quinoline core can intercalate with DNA, inhibiting replication and transcription processes. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(4-chlorophenyl)-2-oxoacetate: Similar in structure but lacks the quinoline core.
4-(4-Chlorophenyl)-2,2,4-trimethyl-1,2-dihydroquinoline: Similar quinoline core but without the ester group.
Uniqueness
Ethyl 4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-ylacetate is unique due to its combination of a quinoline core with an ester functional group. This dual functionality allows for a wide range of chemical reactions and applications, distinguishing it from other similar compounds.
Conclusion
Ethyl 4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-ylacetate is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable tool for researchers and industry professionals alike.
Properties
Molecular Formula |
C22H24ClNO3 |
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Molecular Weight |
385.9 g/mol |
IUPAC Name |
ethyl 2-[4-(4-chlorophenyl)-2,2,4-trimethyl-3H-quinolin-1-yl]-2-oxoacetate |
InChI |
InChI=1S/C22H24ClNO3/c1-5-27-20(26)19(25)24-18-9-7-6-8-17(18)22(4,14-21(24,2)3)15-10-12-16(23)13-11-15/h6-13H,5,14H2,1-4H3 |
InChI Key |
XYAYKDXUNTYDTC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)N1C2=CC=CC=C2C(CC1(C)C)(C)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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